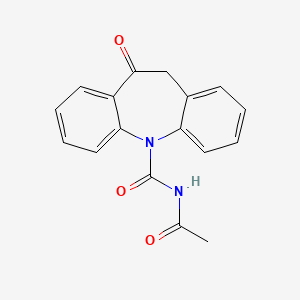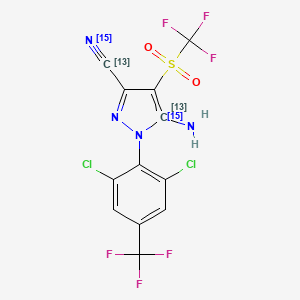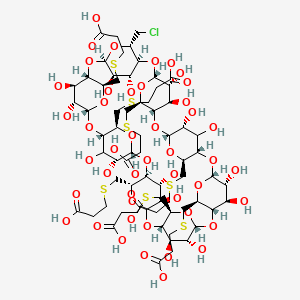
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of functional groups: Amino, carboxy, and sulfo groups are introduced through various substitution reactions, often involving reagents like sulfuric acid, nitric acid, and amines.
Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in fluorescence microscopy and as a biological stain.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to cellular components, altering their fluorescence properties. In chemical applications, its reactivity is influenced by the presence of functional groups and the overall molecular structure.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy and as a tracer dye.
Eosin: Widely used in histology for staining tissues.
Uniqueness
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C22H18N2O11S2 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4) |
InChI Key |
ZEODGNAPYBBLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


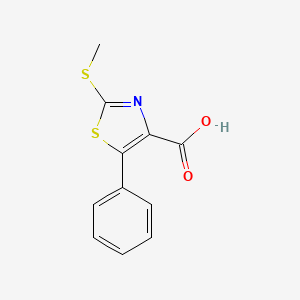
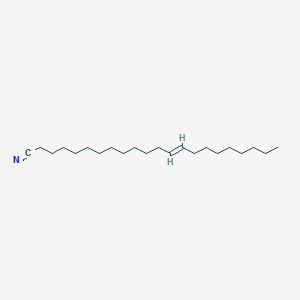
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
